molecular formula C25H21N5O3S B12129015 N-(4-{[2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]sulfonyl}phenyl)acetamide

N-(4-{[2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]sulfonyl}phenyl)acetamide

Cat. No.: B12129015
M. Wt: 471.5 g/mol
InChI Key: AENZKHBARVDLEA-UHFFFAOYSA-N
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Description

N-(4-{[2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]sulfonyl}phenyl)acetamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrroloquinoxaline core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]sulfonyl}phenyl)acetamide typically involves multiple steps, including the formation of the pyrroloquinoxaline core, sulfonylation, and acetamide formation. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems to optimize reaction conditions and improve efficiency. These systems allow for precise control over reaction parameters, leading to higher yields and reduced production costs .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the aromatic rings, typically using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-{[2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]sulfonyl}phenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(4-{[2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • N-(4-amino-2-methylphenyl)acetamide
  • N-(3-amino-4-methylphenyl)benzamide
  • 2-amino-5-(4-methylphenyl)-1,3,4-thiadiazole

Comparison: Compared to these similar compounds, N-(4-{[2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]sulfonyl}phenyl)acetamide stands out due to its unique pyrroloquinoxaline core, which imparts distinct biological activities and potential therapeutic benefits. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C25H21N5O3S

Molecular Weight

471.5 g/mol

IUPAC Name

N-[4-[2-amino-1-(4-methylphenyl)pyrrolo[3,2-b]quinoxalin-3-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C25H21N5O3S/c1-15-7-11-18(12-8-15)30-24(26)23(22-25(30)29-21-6-4-3-5-20(21)28-22)34(32,33)19-13-9-17(10-14-19)27-16(2)31/h3-14H,26H2,1-2H3,(H,27,31)

InChI Key

AENZKHBARVDLEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=C(C=C5)NC(=O)C)N

Origin of Product

United States

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